3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-14-7-9-15(10-8-14)25(23,24)18-13-21-17-6-2-1-5-16(17)19(18)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXATWVTWVWFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions One common method involves the sulfonylation of 4-chloroaniline with benzenesulfonyl chloride to form 4-chlorobenzenesulfonamide This intermediate is then subjected to a Friedländer quinoline synthesis, where it reacts with a suitable aldehyde and an amine to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the quinoline core.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline core can intercalate with DNA or interact with aromatic amino acids in proteins. The pyrrolidin-1-yl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations :
- Substituent Position : The placement of functional groups significantly impacts activity. For instance, sulfonyl at position 3 (target compound) may enhance solubility compared to chloro at position 7 ().
- Functional Groups: Pyrrolidine is a common feature in several derivatives (target compound, ), suggesting its role in modulating basicity or receptor binding.
Physicochemical Properties
Biological Activity
3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound with significant potential in medicinal chemistry. Its structure, characterized by a quinoline core and functional groups such as a pyrrolidine moiety and a chlorobenzenesulfonyl group, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 295.79 g/mol
- Key Functional Groups :
- Quinoline ring
- Pyrrolidine group
- Chlorobenzenesulfonyl group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Sulfonylation : Reacting 4-chloroaniline with benzenesulfonyl chloride to form an intermediate sulfonamide.
- Friedländer Quinoline Synthesis : The intermediate undergoes a reaction with an aldehyde and an amine to form the quinoline core.
This synthesis requires controlled conditions and is often monitored using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and yield .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can inhibit enzyme activities associated with various disease states, suggesting its potential as a therapeutic agent. The sulfonyl group enhances binding to active sites on proteins, while the quinoline core may intercalate with DNA or interact with aromatic amino acids in proteins .
Therapeutic Applications
Research indicates that similar compounds have shown efficacy in treating conditions such as cancer and neurodegenerative diseases. Potential applications for this compound include:
- Anticancer Activity : Inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Antimicrobial Properties : Exhibiting activity against various bacterial strains, potentially useful in developing new antibiotics.
- Neuroprotective Effects : Modulating pathways involved in neurodegeneration, offering promise for conditions like Alzheimer's disease .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of estrogen receptor signaling |
| A549 (Lung) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12 | Cell cycle arrest at the G2/M phase |
These findings suggest that the compound could be further developed as a lead candidate for anticancer therapy .
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound. Preliminary results indicate:
- Reduced Tumor Growth : In xenograft models, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Improved Survival Rates : Mice treated with the compound showed improved survival compared to untreated controls, indicating potential efficacy in vivo .
Q & A
Q. What are the standard synthetic routes for 3-(4-chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline, and what key intermediates are involved?
The synthesis typically involves a multi-step process:
Quinoline Core Formation : Cyclization of substituted anilines with acrylate derivatives under acidic conditions.
Sulfonylation : Introduction of the 4-chlorobenzenesulfonyl group at position 3 using sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine).
Pyrrolidine Substitution : Reaction of the 4-position halogen (e.g., chloro) with pyrrolidine under nucleophilic aromatic substitution conditions (e.g., DMF, 80–100°C).
Key intermediates include the halogenated quinoline precursor and the sulfonylated intermediate. Reaction yields depend on solvent purity, temperature control, and stoichiometric ratios .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Confirms substitution patterns (e.g., sulfonyl group at C3, pyrrolidine at C4) via H and C chemical shifts. Aromatic protons typically appear at δ 7.5–8.5 ppm, while pyrrolidine protons resonate at δ 1.8–3.5 ppm .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] peak at m/z 403.3) and fragmentation patterns .
- IR Spectroscopy : Identifies sulfonyl (S=O stretch at 1150–1350 cm) and aromatic C-Cl (750 cm) functional groups .
Q. What biological targets are hypothesized for this compound based on structural analogs?
Quinoline-sulfonamide hybrids are known to inhibit enzymes like tyrosine kinases and carbon anhydrases due to their ability to bind catalytic sites via sulfonyl oxygen and heterocyclic nitrogen atoms. Pyrrolidine substituents may enhance lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation yield?
- Solvent Choice : Use anhydrous DCM or THF to minimize hydrolysis of sulfonyl chloride.
- Catalysis : Add catalytic DMAP to accelerate sulfonylation.
- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions.
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
A SAR study comparing analogs reveals:
| Substituent at C4 | IC (Tyrosine Kinase) | LogP |
|---|---|---|
| Pyrrolidine | 0.45 µM | 3.2 |
| Piperidine | 0.78 µM | 3.8 |
| Morpholine | 1.2 µM | 2.9 |
The pyrrolidine group balances potency and lipophilicity, while bulkier groups (e.g., piperidine) reduce target affinity due to steric hindrance .
Q. How can researchers resolve contradictory in vitro vs. in vivo efficacy data?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.
- Formulation Optimization : Use nanoemulsions or liposomal carriers to enhance bioavailability.
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo results .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets.
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories.
- QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond acceptors .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity across studies?
- Strain-Specific Variability : Test against standardized panels (e.g., ATCC strains) to control for genetic differences.
- Assay Conditions : Re-evaluate MIC values under consistent pH, temperature, and inoculum size.
- Synergistic Effects : Screen with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Pyrrolidine Substitution
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield by 20% |
| Solvent | DMF | ↑ Reactivity |
| Reaction Time | 12–16 hrs | Prevents degradation |
| Base | KCO | ↑ Nucleophilicity |
Source : Adapted from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
